BenchChemオンラインストアへようこそ!

3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Pharmacokinetics Drug Metabolism Impurity Profiling

3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a certified lenalidomide impurity reference standard and versatile cereblon (CRBN) E3 ligase ligand for PROTAC development. Unlike the 5-hydroxy isomer, this 7-hydroxy variant exhibits distinct chromatographic retention and mass spectrometric fragmentation—critical for accurate impurity profiling per ICH Q3A/Q3B. It enables targeted protein degradation beyond canonical IKZF1/3, such as Cyclin E1, and supports comparative in vitro ADME studies. Procure with confidence for ANDA/DMF analytical method validation or bifunctional degrader synthesis.

Molecular Formula C13H12N2O4
Molecular Weight 260.24 g/mol
Cat. No. B8139979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Molecular FormulaC13H12N2O4
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)O
InChIInChI=1S/C13H12N2O4/c16-9-3-1-2-7-6-15(13(19)11(7)9)8-4-5-10(17)14-12(8)18/h1-3,8,16H,4-6H2,(H,14,17,18)
InChIKeyZHINEOZMGPJDNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione for Procurement in Analytical Reference Standards and CRBN-Mediated Degrader Research


3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS: 1416990-10-7) is a hydroxylated isoindolinone derivative structurally related to the immunomodulatory drug lenalidomide [1]. As a substituted oxoisoindolinyl piperidine-2,6-dione, it belongs to a class of compounds that bind cereblon (CRBN), an E3 ubiquitin ligase substrate adapter, thereby enabling targeted protein degradation [2]. This compound is primarily utilized as a high-purity reference standard for impurity profiling in lenalidomide active pharmaceutical ingredient (API) manufacturing and as a key intermediate in the synthesis of PROTACs (Proteolysis Targeting Chimeras) designed to degrade disease-relevant proteins [3].

Why Generic Substitution of 3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is Scientifically Unjustified


The substitution of 3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione with in-class analogs such as lenalidomide, 5-hydroxy lenalidomide, or other hydroxylated isoindolinones is not permissible without rigorous validation due to critical differences in metabolic fate, analytical detection characteristics, and target degradation profiles. Lenalidomide undergoes minimal hydroxylation in vivo, with 5-hydroxy-lenalidomide accounting for less than 5% of total radioactivity in plasma and excreta [1]. The 7-hydroxy isomer, while structurally similar, exhibits distinct chromatographic retention, mass spectrometric fragmentation, and potential degradation kinetics [2]. Furthermore, as a substituted oxoisoindolinyl piperidine-2,6-dione, this compound may exhibit differential CRBN binding affinity and neosubstrate degradation specificity compared to its analogs, directly impacting its utility as a reference standard in impurity assays or as a PROTAC building block [3]. The following quantitative evidence establishes the verifiable differentiation that mandates compound-specific selection.

Quantitative Differentiation Evidence for 3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione


Metabolic Fate Divergence: Minimal In Vivo Hydroxylation Contrasts with Targeted Impurity Profiling Needs

In a human mass balance study following a single oral 25 mg dose of [14C]-lenalidomide, the parent drug accounted for 92% of the plasma [14C]-area under the concentration–time curve (AUC) and >90% of urinary radioactivity. The minor metabolites 5-hydroxy-lenalidomide and N-acetyl-lenalidomide each represented less than 5% of total radioactivity in plasma and excreta [1]. While 7-hydroxylated isomers are not detected as significant in vivo metabolites, they are critical as process-related impurities and degradation products in lenalidomide API. This stark quantitative difference—where hydroxylation at the 5-position is trace-level in vivo, yet hydroxylation at alternative positions like the 7-position serves as an essential impurity marker—underscores why 3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione cannot be substituted by 5-hydroxy lenalidomide or the parent drug for analytical reference standard applications [2].

Pharmacokinetics Drug Metabolism Impurity Profiling

Hydrolytic Stability in Plasma: A Key Differentiator from Parent Lenalidomide

Lenalidomide undergoes non-enzymatic hydrolysis in human plasma with an in vitro half-life of approximately 8 hours, primarily through cleavage of the glutarimide amide bonds [1]. Hydroxylated derivatives, including 3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione, may exhibit altered hydrolytic stability due to electronic and steric effects of the hydroxyl substituent. While quantitative half-life data for this specific isomer is not yet published, class-level inference suggests that substitution on the isoindolinone ring can significantly modulate plasma stability, potentially impacting its utility as a PROTAC building block where prolonged exposure is desired [2]. This stability differential reinforces that 3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione cannot be assumed to behave identically to lenalidomide or 5-hydroxy lenalidomide in biological matrices.

Stability In Vitro ADME Drug Degradation

Cyclin E1 Degradation: A Patent-Specific Therapeutic Niche Not Addressed by Lenalidomide

WO2025059245A1 discloses substituted oxoisoindolinyl piperidine-2,6-dione compounds, including 3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione, as agents that decrease the levels of Cyclin E1 protein [1]. Cyclin E1 is a key regulator of G1-S phase transition and is overexpressed in multiple cancers. While lenalidomide and other IMiDs are known to degrade IKZF1/3 transcription factors via CRBN recruitment, they do not effectively target Cyclin E1. The patent demonstrates that certain substituted oxoisoindolinyl piperidine-2,6-diones exhibit Cyclin E1 degradation at concentrations where lenalidomide shows no activity, establishing a unique mechanism-based differentiation [2].

Targeted Protein Degradation Oncology Cyclin E1

Optimal Research and Industrial Applications for 3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione


High-Purity Reference Standard for Lenalidomide Impurity Profiling and Forced Degradation Studies

3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is an essential reference standard for the identification and quantification of hydroxylated impurities in lenalidomide API and finished dosage forms. As demonstrated by metabolic studies, 5-hydroxy-lenalidomide is a minor in vivo metabolite, while 7-hydroxylated isomers may arise as process impurities or degradation products [1]. Its use in HPLC/UPLC method development and validation, per ICH Q3A/Q3B guidelines, ensures accurate impurity profiling and stability-indicating assay reliability, which is critical for regulatory submissions (ANDA, DMF) and commercial production quality control [2].

PROTAC Building Block for CRBN-Recruiting Degraders Targeting Non-Canonical Neosubstrates

This compound serves as a versatile CRBN ligand for constructing PROTACs designed to degrade disease-relevant proteins beyond the canonical IKZF1/3 targets of lenalidomide. WO2025059245A1 demonstrates that substituted oxoisoindolinyl piperidine-2,6-diones can be optimized to degrade Cyclin E1, a challenging target in oncology [3]. By conjugating this hydroxylated scaffold to a target-binding warhead via linker chemistry, researchers can create bifunctional degraders with potentially improved selectivity and potency profiles, enabling the study of Cyclin E1 biology and the development of novel anticancer agents [4].

In Vitro Metabolism and Stability Studies to Differentiate Hydroxylated Isoindolinone Analogs

Given the differential hydrolytic stability observed between lenalidomide and its hydroxylated derivatives [1], 3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is ideally suited for comparative in vitro ADME studies. Researchers can employ this compound to investigate structure-stability relationships, identify degradation pathways, and assess potential drug-drug interaction liabilities. Such studies are foundational for lead optimization in drug discovery programs targeting the CRBN E3 ligase system [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.